REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C@@H:3]1[CH2:8][CH2:7][C@H:6]([CH2:9][OH:10])[CH2:5][CH2:4]1.I(C1C=CC=CC=1C(O)=O)(=O)=O.O.C(OCC)(=O)C>CS(C)=O>[F:1][C:2]([F:11])([F:12])[CH:3]1[CH2:4][CH2:5][CH:6]([CH:9]=[O:10])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
FC([C@H]1CC[C@H](CC1)CO)(F)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was separated into layers
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CCC(CC1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 125.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |